Thermodynamic Stability: Heat of Hydrogenation Comparison with 1-Ethylcyclopentene
Ethylidenecyclopentane exhibits an exocyclic double bond that is thermodynamically less stable than its endocyclic isomer 1-ethylcyclopentene. This is quantitatively demonstrated by their respective heats of hydrogenation: ethylidenecyclopentane releases 24.9 kcal/mol upon hydrogenation, whereas 1-ethylcyclopentene releases only 23.6 kcal/mol [1]. The 1.3 kcal/mol greater exothermicity for the exocyclic isomer translates to a higher ground-state energy, confirming that the endocyclic isomer is the more stable species. This stability difference is critical for researchers selecting a starting material for isomerization studies or for applications where the less stable, more reactive exocyclic alkene is desired.
| Evidence Dimension | Heat of hydrogenation (kcal/mol) |
|---|---|
| Target Compound Data | –24.9 kcal/mol |
| Comparator Or Baseline | 1-Ethylcyclopentene (–23.6 kcal/mol) |
| Quantified Difference | 1.3 kcal/mol greater exothermicity (less stable) |
| Conditions | Glacial acetic acid, platinum oxide catalyst, 25 °C |
Why This Matters
Quantifies the thermodynamic driving force for exocyclic-to-endocyclic isomerization, enabling researchers to predict reaction behavior and select the appropriate isomer for stability-sensitive syntheses.
- [1] Turner, R. B.; Garner, R. H. Heats of Hydrogenation. V. Relative Stabilities in Certain Exocyclic-Endocyclic Olefin Pairs. J. Am. Chem. Soc. 1958, 80 (6), 1424–1430. View Source
